

# CIGB-300: A Deep Dive into its Effects on Cell Cycle Progression

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cigb-300

Cat. No.: B15544616

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**CIGB-300** is a clinical-stage synthetic peptide with a novel mechanism of action targeting the protein kinase CK2, a serine/threonine kinase frequently overexpressed in a multitude of human cancers.[1][2] CK2 plays a pivotal role in cell growth, proliferation, and survival, making it a compelling target for anticancer therapies.[3][4] **CIGB-300** exerts its antineoplastic effects by impairing CK2-mediated phosphorylation.[5][6] This technical guide provides an in-depth analysis of how **CIGB-300** affects cell cycle progression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

## Core Mechanism of Action

**CIGB-300** employs a dual mechanism to inhibit CK2 signaling. Initially, it was designed to bind to the conserved phosphoacceptor domain on CK2 substrates, thereby blocking their phosphorylation.[4][7] A key substrate identified in solid tumors is the nucleolar protein B23/nucleophosmin (NPM1).[6][7] Inhibition of B23/NPM1 phosphorylation by **CIGB-300** leads to nucleolar disassembly and induction of apoptosis.[6] More recent studies have revealed that **CIGB-300** can also directly interact with the CK2 $\alpha$  and CK2 $\alpha'$  catalytic subunits, further inhibiting the kinase activity of the CK2 holoenzyme.[5] This multifaceted approach allows **CIGB-300** to effectively disrupt the numerous oncogenic pathways regulated by CK2.

## Impact on Cell Cycle Progression: A Quantitative Analysis

**CIGB-300** has been shown to induce cell cycle arrest in various cancer cell lines. The specific phase of arrest appears to be cell-type dependent, suggesting that the downstream effects of CK2 inhibition are influenced by the unique genetic and proteomic context of the cancer cell.

### Breast Cancer

In breast cancer cell lines, **CIGB-300** induces cell cycle arrest, with the affected phase varying between different subtypes.<sup>[3][8]</sup>

Cell Line	Treatment	% G0/G1 Phase	% S Phase	% G2/M Phase	Reference
F3II	Control	55.1 ± 2.3	28.4 ± 1.9	16.5 ± 1.1	[8]
CIGB-300 (280 µM)	48.2 ± 2.1	40.1 ± 1.8	11.7 ± 0.9	[8]	
MDA-MB-231	Control	60.3 ± 2.5	25.1 ± 1.5	14.6 ± 1.0	[8]
CIGB-300 (120 µM)	72.4 ± 2.9	18.2 ± 1.2	9.4 ± 0.8	[8]	
MCF-7	Control	65.2 ± 2.8	22.3 ± 1.4	12.5 ± 0.9	[8]
CIGB-300 (240 µM)	59.8 ± 2.6	33.7 ± 1.7	6.5 ± 0.7	[8]	

Table 1:  
Effect of  
CIGB-300 on  
Cell Cycle  
Distribution in  
Breast  
Cancer Cells.  
Data are  
presented as  
mean ± SEM.  
Bold values  
indicate a  
significant  
increase in  
the  
respective  
cell cycle  
phase  
compared to  
the control.

## Lung and Cervical Cancer

In non-small cell lung cancer (NSCLC) and cervical cancer cells, **CIGB-300**, both alone and in combination with other chemotherapeutic agents, has been shown to cause cell cycle arrest.

Cell Line	Treatment	% G0/G1 Phase	% S Phase	% G2/M Phase	Reference
NCI-H125	Control	-	-	-	[7]
(NSCLC)	CIGB-300 (75 $\mu$ M)	-	-	15	[7]
Paclitaxel (0.02 $\mu$ M)	-	-	46	[7]	
CIGB-300 + Paclitaxel	-	27	15	[7]	
SiHa	CIGB-300 (25 $\mu$ M)	No effect	No effect	No effect	[7]
(Cervical)	Cisplatin (12.5 $\mu$ M)	-	~10	-	[7]
CIGB-300 + Cisplatin	-	~10	-	[7]	

Table 2:  
Effect of  
CIGB-300 on  
Cell Cycle  
Distribution in  
Lung and  
Cervical  
Cancer Cells.  
Data are  
presented as  
the  
percentage of  
cells arrested  
in the  
specified  
phase.  
Dashes  
indicate that

specific  
percentage  
values for  
that phase  
were not  
provided in  
the reference.

---

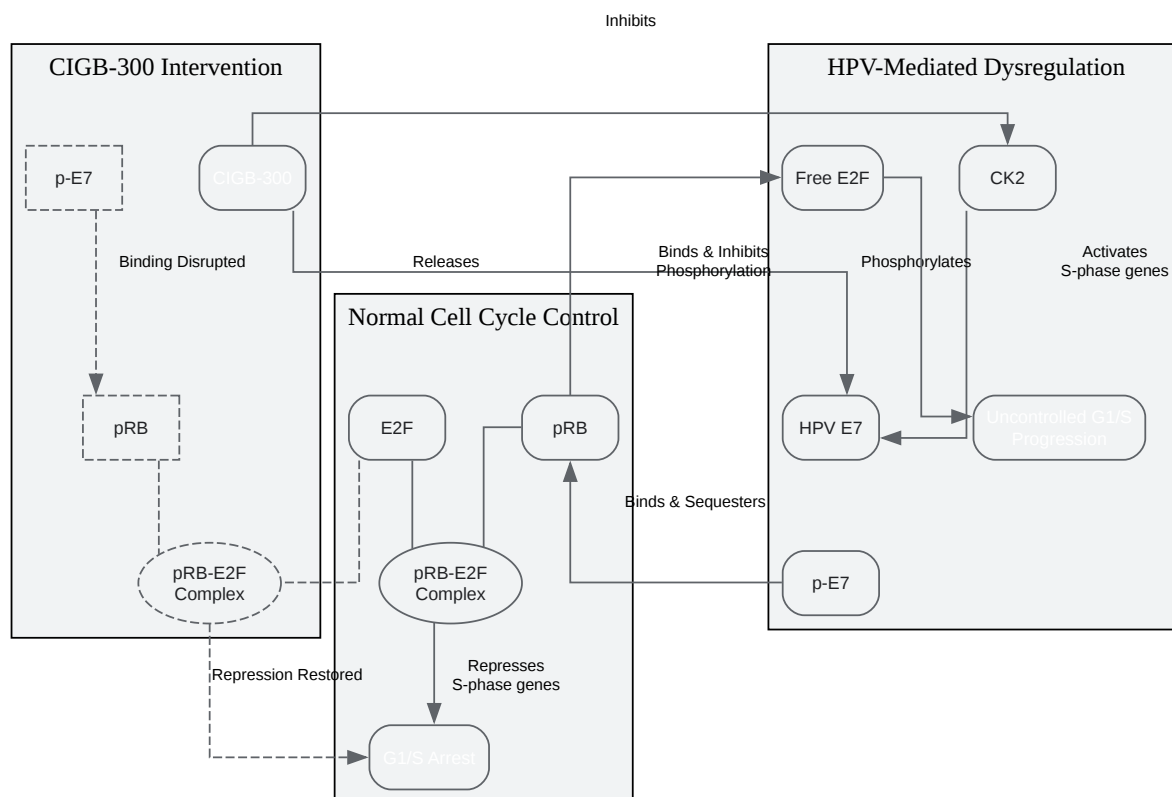
In the NCI-H460 large cell lung carcinoma model, a cell line highly sensitive to the peptide, **CIGB-300** treatment at 30  $\mu$ M resulted in a slight accumulation of cells in the S phase (around 10-15%) at 6 hours, and in the G0/G1 phase at 24 and 48 hours.<sup>[5]</sup>

## Signaling Pathways Modulated by CIGB-300

**CIGB-300**'s impact on cell cycle progression is a direct consequence of its ability to disrupt key signaling pathways regulated by CK2.

## Disruption of the pRB-E2F Pathway in HPV-Positive Cancers

In Human Papillomavirus (HPV)-positive cervical cancers, the viral oncoprotein E7 plays a crucial role in driving cell cycle progression. E7 binds to the tumor suppressor protein pRB, leading to the release of the E2F transcription factor, which in turn activates genes required for S-phase entry. CK2-mediated phosphorylation of E7 is important for its stability and its interaction with pRB. **CIGB-300** has been shown to bind to HPV-16 E7 and inhibit its phosphorylation by CK2. This disrupts the E7-pRB complex, potentially restoring pRB's control over E2F and halting uncontrolled cell cycle progression.<sup>[1][9]</sup>



[Click to download full resolution via product page](#)

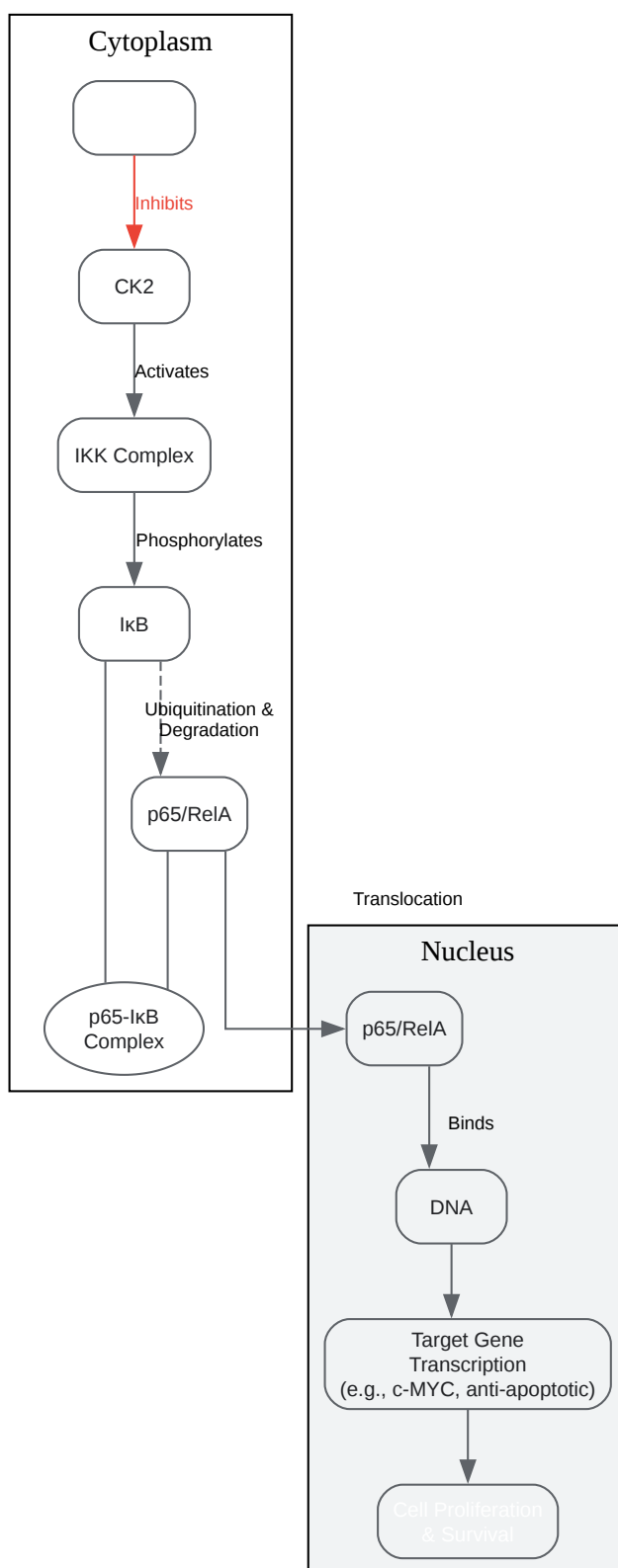
**Figure 1: CIGB-300** disrupts the HPV E7-pRB interaction to restore cell cycle control.

## Inhibition of the NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. CK2 is known to phosphorylate components of the NF- $\kappa$ B pathway, including I $\kappa$ B, which leads to the nuclear translocation and

activation of the NF- $\kappa$ B complex (p65/RelA). In non-small cell lung cancer cells, **CIGB-300** has been shown to reduce the nuclear levels of the p65/RelA subunit, thereby inhibiting NF- $\kappa$ B transcriptional activity.[10][11] This leads to the modulation of NF- $\kappa$ B target genes, including an increase in the pro-apoptotic protein BAX and a decrease in the pro-proliferative protein c-MYC.[11]





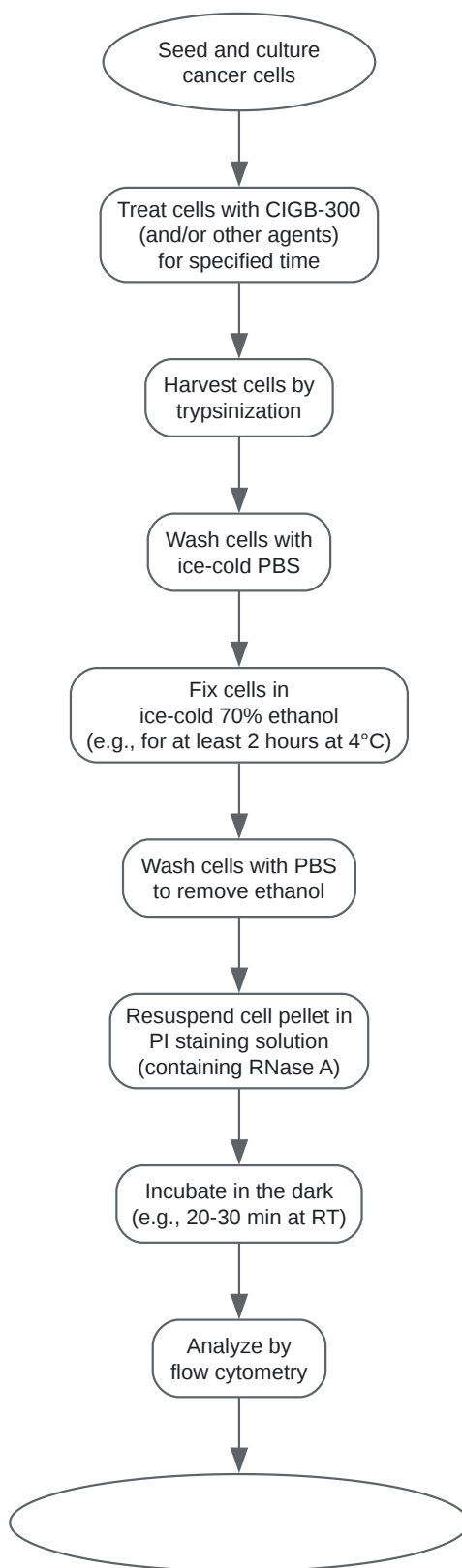
[Click to download full resolution via product page](#)

**Figure 2: CIGB-300** inhibits the canonical NF-κB pathway by blocking CK2 activity.

## Experimental Protocols

### Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CIGB-300 Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CIGB-300: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CIGB-300, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CIGB-300, a synthetic peptide-based drug that targets the CK2 phosphoacceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interactions of the anti-casein kinase 2 CIGB-300 peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The synthetic peptide CIGB-300 modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [CIGB-300: A Deep Dive into its Effects on Cell Cycle Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544616#how-does-cigb-300-affect-cell-cycle-progression]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)